Bisibutiamine

Beschreibung

Historical Trajectory of Sulbutiamine Development

The development of sulbutiamine is rooted in the effort to overcome the challenges associated with thiamine (B1217682) deficiency, a significant public health issue in mid-20th century Japan.

Origin as a Thiamine Derivative in Japan

Sulbutiamine was first synthesized in Japan during the mid-1960s. nih.govnih.gov Japanese researchers developed this novel compound as a therapeutic agent to address the widespread problem of beriberi, a neurological and cardiovascular disease caused by a deficiency in thiamine. biostrap.comnih.gov The diet in postwar Japan, heavily reliant on polished white rice which lacks the thiamine-rich bran, contributed to the prevalence of this condition. reddit.com

Initial Rationale for Synthesis: Addressing Thiamine Deficiency

The primary motivation for the synthesis of sulbutiamine was to create a more bioavailable form of thiamine. biostrap.com Thiamine itself is water-soluble and its transport across cell membranes, including the blood-brain barrier, is a relatively slow process. nih.gov This limitation made it challenging to rapidly and effectively increase thiamine levels in the central nervous system of individuals with beriberi. nih.gov The development of a lipid-soluble derivative was a strategic approach to enhance its absorption and tissue penetration, particularly into the brain, which is significantly affected by thiamine deficiency. nih.govnih.gov

Evolution within the Lipid-Soluble Thiamine Analog Class

Sulbutiamine is part of a class of lipid-soluble thiamine derivatives developed to improve upon the therapeutic limitations of standard thiamine. The first such derivative, allithiamine, was discovered in garlic in the early 1950s. nih.gov This discovery spurred the synthesis of other analogs. nih.gov

Among the synthetic derivatives, besides sulbutiamine (O-isobutyrylthiamine disulfide), are fursultiamine (B1674287) (thiamine tetrahydrofurfuryl disulfide) and benfotiamine (B1667992) (S-benzoylthiamine O-monophosphate). nih.govmedscape.com While all are designed for enhanced bioavailability, they exhibit different pharmacological profiles. nih.govmedscape.com Sulbutiamine and fursultiamine are disulfide derivatives, whereas benfotiamine is an S-acyl derivative. nih.govresearchgate.net Research suggests that sulbutiamine is particularly effective at increasing thiamine levels in the brain, distinguishing it from benfotiamine, which has shown more significant effects in peripheral tissues. nih.govmedscape.comresearchgate.net

Table 1: Comparison of Select Lipid-Soluble Thiamine Analogs

| Compound | Chemical Class | Key Distinguishing Feature | Primary Area of Effect |

|---|---|---|---|

| Sulbutiamine | Disulfide Derivative | Crosses the blood-brain barrier effectively | Central Nervous System |

| Fursultiamine | Disulfide Derivative | One of the earlier synthetic analogs | Used therapeutically, positive inotropic effect on heart muscle noted |

| Benfotiamine | S-acyl Derivative | Does not cross the blood-brain barrier as efficiently as sulbutiamine | Peripheral Tissues |

Academic Significance and Research Gaps

Despite being available for several decades, sulbutiamine remains a compound of interest with many unanswered questions.

Relatively Understudied Nature Despite Decades of Research

Although research on sulbutiamine began over 50 years ago, the number of extensive studies remains limited. nih.govresearchgate.net Much of the existing research consists of early-phase laboratory studies, small-scale clinical trials, or studies with methodological limitations. nih.govvitabase.comopss.org There is a notable lack of large, high-quality randomized controlled trials to definitively establish its efficacy for various applications. nih.govvitabase.com Consequently, many of its potential effects have not been consistently replicated or thoroughly investigated, and its long-term effects are largely unknown. opss.org

Justification for Comprehensive Academic Review

The unique properties of sulbutiamine, particularly its ability to effectively increase thiamine levels in the brain, warrant further investigation. nih.gov The existing body of research, though not extensive, suggests a range of potential physiological actions that merit a more systematic and rigorous academic review. nih.govresearchgate.net A comprehensive review is justified to synthesize the current knowledge, critically evaluate the quality of existing studies, and identify specific research gaps. nih.govresearchgate.net Such a review could stimulate further methodologically sound research, including randomized controlled trials, to fully elucidate the therapeutic potential of this versatile molecule. nih.gov

Structure

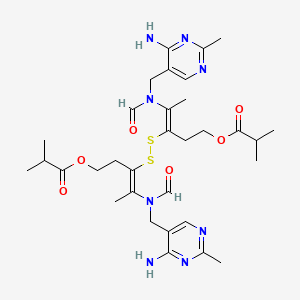

2D Structure

Eigenschaften

IUPAC Name |

[4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-3-[[2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-(2-methylpropanoyloxy)pent-2-en-3-yl]disulfanyl]pent-3-enyl] 2-methylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H46N8O6S2/c1-19(2)31(43)45-11-9-27(21(5)39(17-41)15-25-13-35-23(7)37-29(25)33)47-48-28(10-12-46-32(44)20(3)4)22(6)40(18-42)16-26-14-36-24(8)38-30(26)34/h13-14,17-20H,9-12,15-16H2,1-8H3,(H2,33,35,37)(H2,34,36,38) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKHJPWQVLKHBIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOC(=O)C(C)C)SSC(=C(C)N(CC2=CN=C(N=C2N)C)C=O)CCOC(=O)C(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H46N8O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046641 | |

| Record name | Bisibutiamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

702.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3286-46-2 | |

| Record name | Sulbutiamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3286-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisibutiamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulbutiamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.944 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Pharmacology and Biotransformation of Sulbutiamine

Enhanced Blood-Brain Barrier Permeability and Brain Entry

Sulbutiamine's unique chemical structure, characterized by its lipophilic nature due to the disulfide bridge and isobutyryl groups, significantly enhances its ability to traverse the blood-brain barrier (BBB) more effectively than thiamine (B1217682) nih.govnih.govinvivochem.compatsnap.comresearchgate.netpatsnap.com. Thiamine transport across cell membranes, including the BBB, is generally a slow process mediated by specific carriers nih.govscience.gov. In contrast, sulbutiamine, being more hydrophobic, exhibits unsaturable uptake and an initial transport rate that is approximately 20 times faster than that of thiamine in cultured neuroblastoma cells science.govnih.gov. This increased permeability allows sulbutiamine to deliver thiamine and its phosphate (B84403) esters to the brain more efficiently, which is crucial given the brain's high dependence on thiamine for oxidative metabolism nih.govresearchgate.netpatsnap.com. Studies in animal models, such as rats, have demonstrated that sulbutiamine administration leads to increased levels of thiamine and its phosphorylated derivatives in various brain regions nih.govd-nb.inforesearchgate.net.

Metabolic Pathways and Derivative Formation

Once sulbutiamine enters the body, its transformation is rapid, as genuine sulbutiamine is rarely detected in the blood after oral or intravenous administration nih.govresearchgate.net. Its metabolism involves a series of steps that ultimately lead to the formation of thiamine and its active phosphate esters.

In vivo experiments have demonstrated that sulbutiamine is transformed into thiamine derivatives following the reduction of its disulfide bond and regeneration of the closed thiazolium rings nih.govresearchgate.net. This process initially yields two molecules of O-isobutyryl-thiamine, which subsequently undergo removal of the isobutyryl groups, resulting in "genuine" thiamine nih.govresearchgate.net. The formation of thiamine monophosphate (ThMP) further supports the removal of the isobutyryl groups, as these would otherwise block the alcohol group essential for thiamine phosphate derivative formation nih.govresearchgate.net.

Once thiamine is formed, it can be incorporated into thiamine phosphate derivatives within cells nih.gov. Thiamine can be pyrophosphorylated to thiamine diphosphate (B83284) (ThDP) by thiamine pyrophosphokinase researchgate.netmdpi.com. ThDP is a critical coenzyme for various metabolic reactions, including those involved in carbohydrate metabolism and the citric acid cycle patsnap.compatsnap.commetabolomicsworkbench.orgrsc.org. In addition to ThMP and ThDP, thiamine triphosphate (ThTP) is also formed nih.govresearchgate.netrsc.org. Studies have shown that sulbutiamine increases the levels of thiamine and its phosphate esters (ThMP, ThDP, ThTP) in the brain nih.govresearchgate.netpatsnap.com. For instance, chronic intraperitoneal administration of sulbutiamine in rats (52 mg/kg for 14 days) led to increased levels of thiamine, ThMP, ThDP, and ThTP in brain tissues nih.govd-nb.info.

Sulbutiamine itself is a thiamine disulfide derivative nih.govwikipedia.orgresearchgate.netrsc.org. The presence of the disulfide bond is key to its enhanced lipophilicity and subsequent ability to cross cell membranes more readily than thiamine researchgate.netrsc.org. This structural feature is shared with other synthetic thiamine disulfide derivatives like fursultiamine (B1674287) nih.govrsc.org. These disulfide compounds are converted to thiamine within cells rsc.org. The reduction of the disulfide bond is a crucial step in the biotransformation of sulbutiamine nih.govresearchgate.netrsc.orgnih.gov.

The transformation of sulbutiamine into thiamine derivatives involves the enzymatic reduction of its disulfide bond and the subsequent regeneration of the closed thiazolium rings nih.govresearchgate.netrsc.org. Cellular thiols, such as reduced glutathione (B108866) (GSH) and cysteine, play a role in the reduction of these disulfide compounds mdpi.com. Both the glutathione and thioredoxin (Trx) systems have been shown to reduce thiamine disulfides, including sulbutiamine nih.gov. Specifically, thioredoxin reductase (TrxR) can reduce these disulfides either directly or in the presence of Trx nih.gov. This reduction process is essential for releasing the thiamine moiety, which can then undergo further phosphorylation to its active forms nih.govresearchgate.netrsc.org.

Intracellular Disposition and Accumulation Kinetics

Research on cultured neuroblastoma cells has provided insights into the intracellular disposition and accumulation kinetics of thiamine and its phosphate esters following sulbutiamine exposure. The uptake of sulbutiamine by these cells is rapid and results in a concentrative accumulation of thiamine science.govnih.gov. Once inside the cytoplasm, sulbutiamine is quickly hydrolyzed and reduced to free thiamine science.govnih.gov.

While thiamine content rapidly increases inside cells incubated with sulbutiamine, the accumulation of thiamine diphosphate (ThDP) appears to be more tightly regulated nih.govuliege.beresearchgate.net. Studies using [14C]sulbutiamine have shown that the incorporation of radioactivity into intracellular ThDP is slow science.govnih.gov. Despite ThDP being the likely direct precursor for ThMP and ThTP, the specific radioactivity of ThMP and ThTP increased much faster than that of ThDP science.govnih.gov. This observation suggests the existence of distinct ThDP pools within the cell: a larger pool with a slow turnover (estimated half-life of about 17 hours in neuroblastoma cells) and a smaller, rapidly turning over cytosolic pool that acts as the precursor for ThMP and ThTP science.govnih.govuliege.beresearchgate.net. The turnover time for ThTP in these cells has been estimated to be between 1 and 2 hours science.govnih.gov.

Table 1: Relative Uptake Rates and Intracellular Accumulation in Cultured Neuroblastoma Cells

| Compound | Initial Transport Rate (vs. Thiamine) | Intracellular Thiamine Increase (vs. Control) | Intracellular ThDP Increase (vs. Control) | Intracellular ThTP Increase (vs. Control) |

| Thiamine | 1x | Rapid increase | Slow incorporation | Faster than ThDP |

| Sulbutiamine | ~20x | Rapid and concentrative accumulation science.govnih.gov | Slow incorporation science.govnih.gov | Faster than ThDP science.govnih.gov |

| Benfotiamine (B1667992) | Not increased | No significant increase d-nb.info | No significant increase d-nb.info | No significant increase d-nb.info |

Note: Data for ThDP and ThTP increase after sulbutiamine are described as "barely significant" after 4 hours in some studies, suggesting tight regulation nih.gov. Chronic treatment with sulbutiamine (52 mg/kg, i.p.) in rats showed increases of 250% for thiamine, 40% for ThMP, 25% for ThDP, and 40% for ThTP in brain tissues d-nb.info.

Differential Effects on Cerebral Thiamine Phosphate Pools Compared to Other Thiamine Analogs in Animal Models

Sulbutiamine, a synthetic derivative of thiamine (vitamin B1), exhibits distinct pharmacological properties that differentiate its impact on cerebral thiamine phosphate pools from other thiamine analogs, such as benfotiamine and fursultiamine. Its unique lipophilic structure, formed by two modified thiamine molecules joined by a disulfide bridge, enables it to cross the blood-brain barrier (BBB) more effectively than native thiamine. nih.govwikipedia.orgfishersci.cawikipedia.orgwikipedia.orgcenmed.com This enhanced permeability is crucial for its central nervous system (CNS) effects.

Upon entry into the body, sulbutiamine is rapidly hydrolyzed and reduced to free thiamine. nih.govwikipedia.org This thiamine then undergoes phosphorylation to form various thiamine phosphate esters, including thiamine monophosphate (ThMP), thiamine diphosphate (ThDP), and thiamine triphosphate (ThTP). nih.govwikipedia.orgfishersci.cawikipedia.orgcenmed.comwikipedia.orgwikidata.orgwikipedia.orgthegoodscentscompany.com

Research in animal models, particularly rats, has demonstrated that sulbutiamine significantly increases the levels of thiamine and its phosphorylated derivatives in brain tissue. For instance, chronic intraperitoneal administration of sulbutiamine (52 mg/kg for 14 days in rats) led to substantial increases in cerebral thiamine and its phosphate esters. wikipedia.orgthegoodscentscompany.com

Comparative Analysis with Other Thiamine Analogs:

A key distinction of sulbutiamine lies in its ability to elevate brain thiamine phosphate levels more effectively than other synthetic thiamine derivatives.

Sulbutiamine vs. Benfotiamine: Studies have directly compared the effects of sulbutiamine and benfotiamine on brain thiamine metabolism. While benfotiamine, an S-acyl thiamine derivative, is known for its high bioavailability and ability to increase thiamine levels in blood and liver, it has shown limited efficacy in significantly raising intracellular thiamine phosphate derivatives in the brain. wikipedia.orgthegoodscentscompany.comdsmz.dethegoodscentscompany.com In contrast, chronic sulbutiamine treatment has been shown to increase thiamine, ThMP, ThDP, and ThTP levels in the rat brain. wikipedia.orgthegoodscentscompany.com This suggests that sulbutiamine acts as a central nervous system drug, whereas benfotiamine's beneficial effects are predominantly observed in peripheral tissues. wikipedia.orgthegoodscentscompany.com

Sulbutiamine vs. Thiamine: In in vitro studies using cultured neuroblastoma cells, sulbutiamine proved to be approximately 10 times more effective in increasing intracellular thiamine concentrations than thiamine itself. wikipedia.org Furthermore, its initial transport rate into cells was found to be 20 times faster than that of thiamine. invivochem.com

Sulbutiamine vs. Fursultiamine: While fursultiamine is also a lipid-soluble thiamine disulfide derivative, its specific effects on brain function, particularly concerning thiamine phosphate levels, are not as clearly established as those of sulbutiamine. wikipedia.orgthegoodscentscompany.com

Effects on Thiamine Phosphate Pools:

The brain contains at least two distinct thiamine diphosphate (ThDP) pools: a small, high-turnover pool that serves as a precursor for ThMP and ThTP synthesis, and a larger, low-turnover coenzyme pool associated with apoenzymes. wikipedia.org Studies involving the incubation of cultured neuroblastoma cells with radioactively labeled sulbutiamine revealed that radioactivity increased more rapidly in ThTP and ThMP than in their precursor, ThDP. This finding supports the hypothesis of two intracellular ThDP pools and suggests that sulbutiamine preferentially influences the high-turnover pool. wikipedia.orginvivochem.com

Moreover, administering sulbutiamine to rats has been observed to lead to increased levels of thiamine triphosphate (ThTP) in brain tissue. wikipedia.orgwikidata.org ThTP is present in smaller amounts (0.1–1% of total thiamine) in animal tissues compared to ThDP. wikipedia.org Interestingly, ThTP appears to be preferentially associated with plasma, mitochondrial, and nuclear membranes in neurons, with its synthesis potentially linked to a specific membrane-associated enzyme in the brain and a role in modulating membrane permeability. wikipedia.org

Detailed Research Findings (Illustrative Data from Animal Models):

The following table summarizes the observed increases in thiamine and its phosphate esters in rat brain following chronic sulbutiamine treatment, highlighting the significant impact of sulbutiamine on cerebral thiamine metabolism compared to its analogs.

| Thiamine Compound | Percentage Increase in Rat Brain after Chronic Sulbutiamine Treatment (52 mg/kg, i.p.) wikipedia.orgthegoodscentscompany.com |

| Thiamine | 250% |

| ThMP | 40% |

| ThDP | 25% |

| ThTP | 40% |

In contrast to sulbutiamine, benfotiamine, even at higher doses (100 mg/kg orally), did not induce significant increases in brain thiamine or its phosphate derivatives in mice. wikipedia.orgthegoodscentscompany.com

Molecular and Cellular Mechanisms of Action

Neurotransmitter System Modulation

Sulbutiamine exerts its effects by modulating key neurotransmitter systems in the brain, particularly the dopaminergic and glutamatergic systems invivochem.comresearchgate.netnih.govpillbuys.commyobloxusa.com.

Sulbutiamine's interaction with the dopaminergic system is multifaceted, affecting dopamine (B1211576) release, receptor sensitivity, and turnover in various brain regions.

Chronic administration of sulbutiamine has been shown to increase the density of D1 dopaminergic binding sites in the prefrontal and cingular cortex in rats naturalpoland.comresearchgate.netnih.govpillbuys.comnutrahacker.comnih.gov. This increase in D1 receptor density is thought to enhance dopamine sensitivity, which may contribute to the motivating and confidence-enhancing effects attributed to sulbutiamine myobloxusa.combrcrecovery.comncats.io. Acute administration, however, typically does not lead to changes in D1 or D2 dopamine receptor density researchgate.netpillbuys.comnih.gov.

Table 1: Influence of Sulbutiamine on Dopamine Receptor Density in Rat Brain Regions

| Brain Region | Acute Sulbutiamine Administration | Chronic Sulbutiamine Administration | Reference |

| Prefrontal Cortex | No change in D1/D2 density | Increased D1 density | researchgate.netpillbuys.comnih.gov |

| Cingular Cortex | No change in D1/D2 density | Increased D1 density | researchgate.netpillbuys.comnih.gov |

Sulbutiamine also significantly interacts with the glutamatergic system, a major excitatory neurotransmitter system in the brain.

Sulbutiamine exerts a modulatory effect on glutamatergic transmission, particularly in the prefrontal and cingular cortex invivochem.comresearchgate.netnih.govpillbuys.com. Studies in rats have shown that chronic treatment with sulbutiamine leads to a significant decrease in kainate binding sites in the cingular cortex, nucleus accumbens, striatum, and hippocampus researchgate.netnih.govpillbuys.comnutrahacker.comnih.gov. Acute administration also induces a decrease in kainate binding sites but does not affect the density of N-methyl-D-aspartate (NMDA) or α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors in the cingular cortex researchgate.netpillbuys.comnutrahacker.comnih.gov. This reduction in kainate receptor density may occur in response to a modulation of intrasynaptic glutamate (B1630785) concentration researchgate.netpillbuys.com. The interaction between dopaminergic and glutamatergic transmissions in the prefrontal cortex is considered pivotal to sulbutiamine's therapeutic actions researchgate.netpillbuys.com. Furthermore, sulbutiamine may counteract amnesia induced by NMDA glutamate receptor blockade, suggesting a beneficial effect on working and episodic memory nih.govgetsensr.io.

Table 2: Influence of Sulbutiamine on Glutamate Receptor Density in Rat Brain Regions

| Brain Region | Acute Sulbutiamine Administration | Chronic Sulbutiamine Administration | Reference |

| Cingular Cortex | Decreased Kainate binding sites; No change in NMDA/AMPA density | Decreased Kainate binding sites; No change in NMDA/AMPA density | researchgate.netpillbuys.comnutrahacker.comnih.gov |

| Nucleus Accumbens | Not specified | Decreased Kainate binding sites | nih.gov |

| Striatum | Not specified | Decreased Kainate binding sites | nih.gov |

| Hippocampus | Not specified | Decreased Kainate binding sites | nih.gov |

Cholinergic System Augmentation

The cholinergic system, pivotal for cognitive functions such as memory and learning, is significantly influenced by sulbutiamine wikipedia.orgguidetopharmacology.orgcycpeptmpdb.com. Sulbutiamine's impact on this system is multifaceted, involving the modulation of choline (B1196258) transporters and the support of acetylcholine (B1216132) synthesis and function.

Research indicates that sulbutiamine upregulates the expression of high-affinity choline transporters wikipedia.orgguidetopharmacology.org. These transporters are critical for the efficient uptake of choline into neurons, which is a rate-limiting step in the biosynthesis of acetylcholine wikipedia.org. By enhancing the availability of choline within neuronal cells, sulbutiamine indirectly supports increased acetylcholine production.

Studies, particularly in animal models, have demonstrated that chronic administration of sulbutiamine leads to a significant increase in sodium-dependent high-affinity choline uptake in hippocampal neurons. For instance, chronic administration of 300 mg/kg of sulbutiamine daily for 10 days in BALB/c mice resulted in a 10% increase in hippocampal sodium-dependent high-affinity choline uptake. This augmentation is crucial as sodium-dependent high-affinity choline uptake is considered a regulatory step in acetylcholine synthesis, directly influencing cholinergic activity.

Table 1: Effect of Chronic Sulbutiamine Administration on Hippocampal Choline Uptake in Mice

| Parameter | Change Observed (Mice) | Reference |

| Hippocampal Sodium-Dependent High Affinity Choline Uptake | +10% |

Sulbutiamine's ability to enhance choline uptake facilitates the production of acetylcholine, a neurotransmitter essential for memory and learning wikipedia.orgguidetopharmacology.orgcycpeptmpdb.com. Thiamine (B1217682), a key component derived from sulbutiamine, is fundamentally involved in the biosynthesis of acetylcholine. Furthermore, sulbutiamine has been observed to increase cortical cholinergic transmission, suggesting a broader pro-cholinergic effect within the brain abertay.ac.uk. This support for acetylcholine synthesis and function is believed to contribute to its cognitive-enhancing properties.

GABAergic System Modulation

Beyond its effects on the cholinergic system, sulbutiamine also plays a role in modulating the GABAergic system. As sulbutiamine is metabolized back into thiamine within the brain, it contributes to the production of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. This suggests that sulbutiamine may help maintain optimal levels of GABA, thereby influencing neural excitability and potentially contributing to its reported anxiolytic or mood-modulating effects.

Cellular Bioenergetics and Metabolism

Sulbutiamine significantly impacts cellular bioenergetics, primarily by increasing the availability of thiamine and its phosphorylated derivatives within the brain wikipedia.orgabertay.ac.ukguidetopharmacology.orgcycpeptmpdb.com.

Involvement in the Citric Acid Cycle and Carbohydrate Metabolism

Sulbutiamine functions by increasing the levels of thiamine and its phosphate (B84403) esters, particularly thiamine diphosphate (B83284) (ThDP), in the brain. nih.govnih.gov ThDP is an essential coenzyme for several key enzymes involved in carbohydrate and energy metabolism. These include mitochondrial pyruvate (B1213749) dehydrogenase (PDH) and alpha-ketoglutarate (B1197944) dehydrogenase (OGDH) complexes, as well as cytosolic transketolase. nih.govnih.gov By enhancing thiamine availability, sulbutiamine helps optimize these metabolic pathways, thereby contributing to the production of adenosine (B11128) triphosphate (ATP), the primary energy currency of cells. This is particularly beneficial for neurons, which have high energy demands. nih.gov

Influence on ThDP and ThTP Pools within Neural Cells

Sulbutiamine treatment has been shown to significantly increase the content of thiamine, thiamine monophosphate (ThMP), thiamine diphosphate (ThDP), and thiamine triphosphate (ThTP) in rat brain. nih.gov Studies indicate that sulbutiamine is more effective in increasing intracellular thiamine concentrations than thiamine itself. nih.gov In cultured neuroblastoma cells, sulbutiamine has been observed to rapidly increase radioactivity in ThTP and ThMP more quickly than in their precursor, ThDP. This suggests the presence of two intracellular ThDP pools: a high turnover pool that serves as a precursor for ThMP and ThTP synthesis, and a low turnover pool associated with apoenzymes. nih.govnih.gov Furthermore, ThTP, while not a coenzyme itself, is synthesized in brain mitochondria from ThDP and inorganic phosphate (Pi) via a chemiosmotic mechanism involving F0F1-ATPase, independent of ATP. nih.gov Cytosolic adenylate kinase also contributes to ThTP synthesis in skeletal muscle and electric organs. nih.gov

Antioxidant and Neuroprotective Pathways

Sulbutiamine exhibits neuroprotective effects, partly attributed to its thiol content, which can influence antioxidant status. nih.gov

Elevation of Intracellular Glutathione (B108866) (GSH) Levels

Sulbutiamine has been shown to upregulate intracellular levels of reduced glutathione (GSH), a crucial component of the cellular antioxidant defense system. nih.gov Studies in transformed retinal ganglion cell lines (RGC-5 cells) demonstrated that sulbutiamine dose-dependently stimulates the production of GSH. For instance, sulbutiamine at concentrations of 50 µM and 100 µM significantly increased GSH levels.

Stimulation of Glutathione S-Transferase (GST) Activity

In addition to elevating GSH levels, sulbutiamine also stimulates the activity of glutathione S-transferase (GST), an enzyme family involved in detoxification processes. nih.gov Research indicates that sulbutiamine, at concentrations of 50 µM and 100 µM, significantly stimulated GST formation within 30 to 60 minutes of incubation in RGC-5 cells.

Stimulation of Catalase Activity

Sulbutiamine has been found to stimulate catalase activity. nih.gov In studies involving RGC-5 cells subjected to serum deprivation, which typically decreases catalase levels, sulbutiamine at 100 µM significantly increased catalase levels above control levels within 60 minutes.

Mitigation of Oxidative Stress in Neuronal Cell Lines

Sulbutiamine demonstrates a protective effect against oxidative stress in neuronal cell lines. It attenuates trophic factor deprivation-induced apoptotic cell death in transformed retinal ganglion cells and rat hippocampal CA1 pyramidal neurons. nih.gov This mitigation involves a reduction in reactive oxygen species (ROS) levels and a decrease in the expression of cleaved caspase-3 and apoptosis-inducing factor (AIF). nih.gov Furthermore, sulbutiamine at 100 µM has been shown to increase the levels of nuclear factor erythroid 2-related factor 2 (Nrf-2) and heme oxygenase-1 (HO-1) in serum-deprived neuronal cell cultures, indicating its role in activating endogenous antioxidant response pathways. nih.gov

Neurobiological Effects in Preclinical Animal and in Vitro Models

Effects on Vigilance and Arousal States in Animal Models

Preclinical research indicates that sulbutiamine can modulate states of vigilance and arousal. Studies in animal models have demonstrated a clear impact on the mechanisms that regulate wakefulness.

In one notable study, the subchronic administration of high doses of sulbutiamine to Rhesus monkeys led to significant alterations in their sleep-wake patterns. nih.gov Researchers observed an enhancement of wakefulness throughout the 24-hour recording period. nih.gov This was accompanied by specific changes in electroencephalographic (EEG) activity, including an increased occurrence of fast rhythms (above 28 c/sec) during both waking states and slow-wave sleep. nih.gov Furthermore, the architecture of slow-wave sleep was reorganized, with a notable decrease in stage 2 duration and an increase in stage 1. nih.gov These effects appeared after several days of treatment and reversed a few days after withdrawal, suggesting a direct influence on the central mechanisms of arousal. nih.gov These findings are supported by observations that the highest cerebral concentrations of sulbutiamine are found in the reticular activating system (RAS), a critical area for regulating arousal and wakefulness. portico.org

Behavioral studies in rats also suggest that sulbutiamine may enhance vigilance. bioline.org.br The compound's effects on EEG are thought to indicate a stimulation or enhancement of noradrenergic transmission, which plays a role in alertness, in addition to its effects on the cholinergic system. bioline.org.br

Table 1: Effects of Sulbutiamine on Vigilance and Arousal in Animal Models

| Animal Model | Key Findings | Reference |

|---|---|---|

| Macaca mulatta (Rhesus Monkey) | Enhanced wakefulness over 24h; Increased fast EEG rhythms (>28 c/sec) during waking and slow sleep; Reorganization of slow-wave sleep (decreased stage 2, increased stage 1). | nih.gov |

| Rat | EEG effects suggest enhancement of noradrenergic transmission, contributing to increased vigilance. | bioline.org.br |

Impact on Cognitive Functions in Rodents

Sulbutiamine has been shown to exert a positive influence on various aspects of cognition in rodent models, particularly concerning memory formation and resilience against amnesic agents.

Chronic administration of sulbutiamine has been demonstrated to facilitate long-term memory formation in mice. nih.govnih.govlonglifenutri.com In a key study, mice treated with sulbutiamine showed significantly improved performance in an appetitive operant conditioning task when tested 24 hours after partial acquisition, indicating enhanced memory consolidation. nih.gov This cognitive enhancement is believed to be mediated, at least in part, by the compound's effects on the hippocampal cholinergic system. nih.govlonglifenutri.comnoobru.com Neurochemical analyses revealed that the treatment induced a significant, albeit modest, increase of approximately 10% in sodium-dependent high-affinity choline (B1196258) uptake in the hippocampus. nih.govnih.gov Since the hippocampal cholinergic system is critically involved in memory processes, this finding provides a potential mechanism for sulbutiamine's memory-enhancing effects. nih.govnih.govumich.edu

The impact of sulbutiamine on spatial memory appears to be task-dependent. In a study using a spatial delayed-non-match-to-sample (DNMTS) task in a radial maze, chronic sulbutiamine treatment did not significantly alter memory performance in rats. nih.gov However, in the same study, the compound did lead to improvements in a non-spatial, object recognition task, suggesting a more pronounced effect on episodic and working memory rather than all forms of spatial memory. nih.govresearchgate.net

Sulbutiamine has shown protective effects against chemically induced amnesia in rodents. longlifenutri.comnih.gov In a study investigating its effects on memory, sulbutiamine was able to counteract the amnesic effects of dizocilpine (B47880), an N-methyl-D-aspartate (NMDA) receptor antagonist. nih.gov While dizocilpine impaired both the acquisition and retention of a spatial task in the control group, rats pre-treated with sulbutiamine did not exhibit these deficits. nih.gov This suggests that sulbutiamine may protect against memory impairment caused by the blockade of NMDA glutamate (B1630785) receptors, pointing to a beneficial effect on working and episodic memory. nih.govnutrahacker.com

Table 2: Impact of Sulbutiamine on Cognitive Functions in Rodents

| Cognitive Function | Animal Model | Task | Key Findings | Reference |

|---|---|---|---|---|

| Long-Term Memory | Mouse | Appetitive operant conditioning | Improved performance 24h after partial acquisition; Increased hippocampal high-affinity choline uptake. | nih.gov |

| Spatial Memory | Rat | Spatial delayed-non-match-to-sample (DNMTS) | No significant modification of memory in this specific task. | nih.gov |

| Object Recognition | Rat | Two-trial object recognition | Improved memory performance. | nih.govresearchgate.net |

| Amnesia Reduction | Rat | DNMTS with dizocilpine | Counteracted the amnesic effects of dizocilpine, protecting acquisition and retention. | nih.gov |

Regional Brain Activity and Neuronal Responsiveness

Sulbutiamine modulates neuronal activity in key brain regions, particularly the hippocampus, and exhibits neuroprotective properties in vitro.

The hippocampus is a primary site of action for sulbutiamine. Chronic administration in mice increases high-affinity choline uptake, suggesting an enhancement of cholinergic activity which is crucial for memory. nih.govnih.gov Beyond the cholinergic system, sulbutiamine also modulates glutamatergic and dopaminergic transmission in cortical and hippocampal areas. jst.go.jpnih.govcaringsunshine.com Chronic treatment in rats was found to decrease the density of kainate receptor binding sites in the hippocampus and other cortical areas, while increasing the density of D1 dopamine (B1211576) receptors in the prefrontal and cingulate cortex. nih.govnutrahacker.com This modulation of key neurotransmitter systems may underlie its cognitive-enhancing effects. patsnap.comscribd.com

Furthermore, sulbutiamine has demonstrated significant neuroprotective capabilities in in vitro models of ischemic injury. researchgate.netnih.govmedchemexpress.com In studies using rat hippocampal slices subjected to oxygen-glucose deprivation (OGD), a model for ischemia, sulbutiamine treatment significantly increased the viability of CA1 pyramidal neurons. nih.govmedchemexpress.com It also enhanced electrophysiological properties, including excitatory synaptic transmissions and intrinsic neuronal membrane input resistance, in a concentration-dependent manner. nih.gov This neuroprotective action is partly attributed to its antioxidant properties, as sulbutiamine contains a thiol group and can increase levels of reduced glutathione (B108866) (GSH), a major cellular antioxidant. naturalpoland.comnih.gov It has also been shown to reduce the expression of proteins involved in apoptosis, such as cleaved caspase-3. medchemexpress.comuomustansiriyah.edu.iq

Table 3: Effects of Sulbutiamine on Hippocampal Activity and Neuroprotection

| Model | Area of Focus | Key Findings | Reference |

|---|---|---|---|

| In Vivo (Mouse) | Cholinergic Activity | Increased sodium-dependent high-affinity choline uptake in the hippocampus. | nih.gov |

| In Vivo (Rat) | Receptor Density | Decreased kainate receptor binding sites in the hippocampus; Increased D1 dopamine receptor density in the prefrontal cortex. | nih.gov |

| In Vitro (Rat Hippocampal Slices) | Neuroprotection (Ischemia model) | Increased neuronal viability of CA1 pyramidal neurons after oxygen-glucose deprivation (OGD); Enhanced excitatory synaptic transmission and membrane input resistance. | nih.govmedchemexpress.com |

| In Vitro (Retinal Ganglion Cells) | Neuroprotection (Trophic factor deprivation) | Reduced apoptotic cell death; Increased glutathione (GSH) levels; Decreased expression of cleaved caspase-3. | medchemexpress.comuomustansiriyah.edu.iq |

Prefrontal Cortex Modulation

Sulbutiamine exhibits significant modulatory effects on the prefrontal cortex, a brain region integral to executive functions, decision-making, and working memory. Research indicates that sulbutiamine can influence both dopaminergic and glutamatergic transmission in this area. nih.govinvivochem.comresearchgate.net The effects appear to be dependent on the duration of administration.

Acute Administration: A single injection of sulbutiamine has been shown to decrease dopamine levels and its metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC), in the prefrontal cortex. nih.govresearchgate.net It also reduces the density of kainate glutamate receptor binding sites in this region. nih.govresearchgate.net

Chronic Administration: In contrast, chronic administration (e.g., for 5 to 10 days) has been found to increase the density of dopamine D1 receptor binding sites in the prefrontal cortex. nih.govnutrahacker.com

This modulation of neurotransmitter systems in the prefrontal cortex is thought to play a role in the observed effects of sulbutiamine on behavior and cognition. nih.govresearchgate.net For instance, another thiamine (B1217682) derivative, thiamine tetrahydrofurfuryl disulfide (fursultiamine), has been shown to promote voluntary activity through dopaminergic activation in the medial prefrontal cortex. nih.gov

Table 1: Effects of Sulbutiamine on Neurotransmitter Systems in the Prefrontal Cortex

| Administration | Dopaminergic System | Glutamatergic System |

|---|---|---|

| Acute | Decreased dopamine and DOPAC levels. nih.govresearchgate.net | Decreased density of kainate binding sites. nih.govresearchgate.net |

| Chronic | Increased density of D1 receptor binding sites. nih.govnutrahacker.com | No significant change in NMDA or AMPA receptors. nutrahacker.com |

Striatal and Cingulate Cortex Involvement

The effects of sulbutiamine extend to the striatum and cingulate cortex, areas of the brain involved in motor control, motivation, and emotion.

Striatum: Chronic sulbutiamine administration has been associated with a significant decrease in the density of kainate binding sites in the striatum. nih.gov

Cingulate Cortex:

Acute Administration: Decreased dopamine and DOPAC levels, as well as a reduction in kainate binding sites, have been observed in the cingulate cortex following acute sulbutiamine injection. nih.govresearchgate.net

Chronic Administration: Chronic treatment has been shown to increase the density of dopamine D1 receptor binding sites in the anterior cingulate cortex. nih.gov It also leads to a decrease in kainate binding in this region. nih.gov

These findings suggest a modulatory role for sulbutiamine on both dopaminergic and glutamatergic neurotransmission within these cortical and subcortical structures. researchgate.net

Activation of Arousal-Related Brain Regions (Ventral Tegmental Area, Locus Coeruleus)

Research suggests that sulbutiamine can influence brain regions associated with arousal and wakefulness, such as the ventral tegmental area (VTA) and the locus coeruleus (LC). The VTA is a key component of the brain's reward system and a primary source of dopamine neurons, while the LC is the principal site for synthesizing norepinephrine, a neurotransmitter crucial for alertness and attention.

Studies have shown that stimulation of the VTA can lead to an activation of the LC noradrenergic system. nih.gov Specifically, there are both dopaminergic and non-dopaminergic projections from the VTA to the LC. nih.gov Furthermore, a monosynaptic glutamatergic pathway from the VTA to the LC has been identified that enhances aversive processing. biorxiv.org While direct studies on sulbutiamine's action on the VTA-LC pathway are limited, its known modulation of dopaminergic and glutamatergic systems suggests a potential indirect influence on this circuit, which is critical for regulating arousal and motivation.

Cellular Neuroprotection in Retinal Ganglion Cells

Preclinical research using in vitro and animal models has explored the neuroprotective potential of sulbutiamine, a synthetic derivative of thiamine (vitamin B1), on retinal ganglion cells (RGCs). These studies primarily focus on the compound's ability to counteract cell death induced by trophic factor deprivation and oxidative stress, two key mechanisms implicated in RGC degeneration.

Attenuation of Trophic Factor Deprivation-Induced Apoptosis

A significant body of research has investigated sulbutiamine's effects in cultured RGC-5 cells, a transformed retinal ganglion cell line, subjected to serum deprivation, a model used to mimic the loss of essential growth factors.

In one study, subjecting RGC-5 cells to serum deprivation for 48 hours resulted in a nearly 50% reduction in cell viability. researchgate.net The introduction of sulbutiamine was found to attenuate this effect in a concentration-dependent manner. researchgate.net Further investigation revealed that sulbutiamine's protective action involves the modulation of apoptotic pathways. nih.gov Specifically, sulbutiamine was shown to decrease the expression of cleaved caspase-3 and apoptosis-inducing factor (AIF), two key proteins involved in the execution of programmed cell death. nih.gov The anti-apoptotic effect of sulbutiamine was further confirmed by assays showing a significant reversal of membrane alterations associated with apoptosis. researchgate.net

The neuroprotective mechanism of sulbutiamine in this context is also linked to its influence on the cellular antioxidant system. Studies have demonstrated that sulbutiamine dose-dependently increases the levels of reduced glutathione (GSH) and the activity of glutathione S-transferase (GST), an important enzyme in the detoxification of harmful substances. nih.govjst.go.jp

Table 1: Effects of Sulbutiamine on Serum-Deprived RGC-5 Cells

| Parameter Measured | Model System | Experimental Condition | Key Findings | Reference |

|---|---|---|---|---|

| Cell Viability | RGC-5 Cells | 48h Serum Deprivation | Sulbutiamine attenuated the reduction in cell viability in a concentration-dependent manner. | researchgate.net |

| Apoptosis Markers | RGC-5 Cells | 48h Serum Deprivation | Sulbutiamine decreased the expression of cleaved caspase-3 and AIF. | nih.gov |

| Apoptosis Assay | RGC-5 Cells | 48h Serum Deprivation | Sulbutiamine (50 µM) significantly reversed membrane alterations indicative of apoptosis. | researchgate.net |

| Antioxidant Levels | RGC-5 Cells | 24h Treatment | Sulbutiamine (50, 100 µM) dose-dependently increased GSH levels. | jst.go.jp |

| Enzyme Activity | RGC-5 Cells | 24h Treatment | Sulbutiamine (50, 100 µM) increased GST activity at 30 and 60 minutes. | jst.go.jp |

Modulation of Oxidative Stress Pathways

Oxidative stress is a major contributor to RGC death in various optic neuropathies. Research has explored sulbutiamine's role in protecting RGCs from oxidative insults, particularly those induced by a combination of glutamate and buthionine sulfoximine (B86345) (GB), which creates a state of oxidative stress. jst.go.jpnih.gov

Interestingly, while the antioxidant N-acetylcysteine (NAC) was found to attenuate GB-induced cell death in RGC-5 cells, sulbutiamine did not show a similar protective effect in this specific model. jst.go.jpnih.govresearchgate.net However, both sulbutiamine and NAC were effective in protecting against cell death induced by serum deprivation. jst.go.jpnih.gov

Further investigations into their mechanisms revealed that while both compounds stimulate the production of GSH and GST, they appear to scavenge different types of reactive oxygen species (ROS) with varying efficacy. jst.go.jpnih.gov A key distinction is that sulbutiamine, but not NAC, was found to stimulate the production of catalase, another crucial antioxidant enzyme. jst.go.jpnih.gov

Moreover, sulbutiamine was shown to significantly increase the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2) and its downstream target, heme oxygenase-1 (HO-1). jst.go.jpnih.govnih.gov The Nrf2/HO-1 pathway is a critical cellular defense mechanism against oxidative stress. ijbs.com This suggests that sulbutiamine's neuroprotective effects are, at least in part, mediated through the activation of this important signaling pathway. jst.go.jpnih.govijbs.com

Table 2: Differential Effects of Sulbutiamine and NAC on Oxidative Stress in RGC-5 Cells

| Parameter Measured | Experimental Condition | Sulbutiamine Effect | NAC Effect | Reference |

|---|---|---|---|---|

| Cell Viability | Glutamate/Buthionine Sulfoximine (GB)-induced death | No attenuation | Attenuated cell death | jst.go.jpresearchgate.net |

| Cell Viability | Serum deprivation-induced death | Attenuated cell death | Attenuated cell death | jst.go.jpresearchgate.net |

| GSH and GST Production | Baseline | Stimulated | Stimulated | jst.go.jpnih.gov |

| Catalase Production | Baseline | Stimulated | No effect | jst.go.jpnih.gov |

| Nrf2 and HO-1 Levels | Baseline | Significantly increased | No significant effect | jst.go.jpnih.gov |

| ROS Scavenging | H₂O₂ and KO₂-induced ROS | Significant scavenging | Significant scavenging | jst.go.jp |

Theoretical and Preclinical Therapeutic Frameworks

Proposed Role as a Neuroprotective Agent Against Ischemic Insult

In preclinical research, sulbutiamine has been explored for its potential neuroprotective effects in the context of ischemic brain injury. nih.govresearchgate.net Ischemia, characterized by a restriction in blood supply to tissues, can cause a shortage of oxygen and glucose needed for cellular metabolism, leading to tissue damage. The hippocampus is a brain region particularly vulnerable to ischemic damage. nih.govresearchgate.net

Studies have suggested that sulbutiamine may offer a protective effect on hippocampal neurons against ischemic insult. nih.govresearchgate.net This has been demonstrated in in vitro models of ischemia, where the presence of sulbutiamine was associated with increased neuronal viability. nih.govjst.go.jp The proposed neuroprotective role of sulbutiamine in ischemic conditions is a significant area of its preclinical investigation. researchgate.netjst.go.jp

Potential in Mitigating Oxygen-Glucose Deprivation Effects

A common in vitro model to simulate ischemia is oxygen-glucose deprivation (OGD). Research has shown that sulbutiamine may mitigate the detrimental effects of OGD on neurons. nih.govjst.go.jp Specifically, in studies involving rat hippocampal CA1 pyramidal neurons, exposure to OGD in the presence of sulbutiamine resulted in a significant, concentration-dependent increase in neuronal viability. nih.govresearchgate.netjst.go.jp

Beyond cell survival, sulbutiamine has also been observed to enhance electrophysiological properties of neurons subjected to OGD. nih.govjst.go.jp These enhancements include improvements in excitatory synaptic transmissions and intrinsic neuronal membrane input resistance. nih.govjst.go.jp These findings suggest that sulbutiamine may help preserve neuronal function in conditions of metabolic stress like OGD. nih.govresearchgate.netjst.go.jp

| Parameter | Effect of Sulbutiamine | Experimental Model |

|---|---|---|

| Neuronal Viability | Significantly increased in a concentration-dependent manner | Rat hippocampal CA1 pyramidal neurons exposed to OGD |

| Excitatory Synaptic Transmissions | Enhanced | Rat hippocampal CA1 pyramidal neurons exposed to OGD |

| Intrinsic Neuronal Membrane Input Resistance | Enhanced | Rat hippocampal CA1 pyramidal neurons exposed to OGD |

Theoretical Applications for Conditions Involving Impaired Neural Energy Metabolism

The brain has high energy demands, and impaired neural energy metabolism is a feature of several neurological disorders. patsnap.com Thiamine (B1217682) plays a critical role in cerebral energy metabolism, particularly in the utilization of glucose. As a thiamine derivative that readily enters the brain, sulbutiamine is theorized to be beneficial in conditions characterized by compromised neural energy pathways. patsnap.compatsnap.comnootropicsexpert.com

By increasing the levels of thiamine and its phosphorylated derivatives (thiamine pyrophosphate) in the brain, sulbutiamine may help to optimize the function of thiamine-dependent enzymes involved in carbohydrate metabolism and the production of ATP, the main energy currency of the cell. patsnap.com This proposed mechanism suggests a theoretical basis for investigating sulbutiamine in various conditions where neural energy metabolism is impaired.

Consideration in Neurodegenerative and Neurodevelopmental Models

The potential utility of sulbutiamine has also been considered in the context of neurodegenerative and neurodevelopmental disorders. For instance, in early-stage Alzheimer's disease, a study explored the effects of associating sulbutiamine with an acetylcholinesterase inhibitor. nih.govnih.gov The results of this trial indicated that the combination therapy improved episodic memory and daily life activities in patients. nih.gov

The theoretical basis for considering sulbutiamine in such conditions often relates to the known role of thiamine in maintaining proper nerve and brain function. nootropicsexpert.com While direct preclinical studies on sulbutiamine in a wide range of specific neurodegenerative and neurodevelopmental models are an area for further research, its ability to support cholinergic and glutamatergic transmissions, particularly in the hippocampus and prefrontal cortex, provides a rationale for its investigation. nih.gov

Suggested Role in Addressing Specific Microsporidial Infections (e.g., Encephalitozoon intestinalis)

Beyond its neurological applications, sulbutiamine has been investigated for its potential role in combating certain parasitic infections. Specifically, it has been proposed as a treatment for microsporidiosis caused by the intracellular parasite Encephalitozoon intestinalis. nih.govfrontiersin.org This protozoan can cause intestinal and disseminated infections, particularly in immunocompromised individuals.

The suggested mechanism of action involves the inhibition of the parasite's triosephosphate isomerase, a key enzyme in glycolysis. frontiersin.org Sulbutiamine appears to selectively inactivate the protozoan enzyme through interaction with its cysteine residues, without significantly affecting the human equivalent. nih.gov This selective inhibition presents a potential therapeutic window for treating E. intestinalis infections. nih.govfrontiersin.org

Theoretical Relevance in Certain Cancer Research Contexts

In the field of oncology research, sulbutiamine has been explored for its potential as an anti-cancer agent in vitro. nih.govresearchgate.net Malignant cells often exhibit altered metabolism, with a reliance on glycolysis. Some research has focused on pyruvate (B1213749) dehydrogenase kinase (PDK) as a therapeutic target, as its overexpression can inhibit mitochondrial function and promote this metabolic signature. nih.gov

High doses of thiamine have been shown to possess antitumor properties, and lipophilic analogs like sulbutiamine have been investigated to enhance this effect. nih.govresearchgate.net In vitro studies using crystal violet proliferation assays have demonstrated that sulbutiamine can reduce the IC50 value of thiamine from millimolar to micromolar concentrations in various cancer cell lines. nih.gov Furthermore, sulbutiamine has been shown to significantly increase intracellular concentrations of thiamine and its active form, thiamine pyrophosphate (TPP), which corresponds with reduced phosphorylation of pyruvate dehydrogenase (PDH). nih.govresearchgate.net

| Parameter | Observed Effect of Sulbutiamine | Assay/Analysis Method |

|---|---|---|

| Cell Proliferation | Reduced thiamine's IC50 value to micromolar equivalents | Crystal violet proliferation assays |

| Intracellular Thiamine and TPP Concentrations | Significantly increased | HPLC analysis |

| Pyruvate Dehydrogenase (PDH) Phosphorylation | Reduced levels | - |

Anti-Ischemic Actions in Preclinical Settings

The anti-ischemic actions of sulbutiamine have been noted in several preclinical studies. nih.gov These effects are closely linked to its neuroprotective properties. By potentially enhancing cellular antioxidant and anti-apoptotic capacities, sulbutiamine may help to protect cells from the damage caused by ischemic conditions. nih.gov

The evidence for these anti-ischemic effects comes primarily from in vitro models, such as the oxygen-glucose deprivation model discussed earlier, where sulbutiamine demonstrated an ability to improve neuronal viability and function. nih.govjst.go.jp These findings in preclinical settings suggest that sulbutiamine's mechanisms of action may be beneficial in counteracting the cellular stress associated with ischemia.

Hypotheses on Unidentified Active Thiamine Derivatives and Metabolites

While the primary mechanism of sulbutiamine is understood to be its role as a lipophilic prodrug that increases levels of thiamine and its phosphate (B84403) esters in the brain, some of its observed pharmacological effects have led to hypotheses that other, as-yet-unidentified, derivatives and metabolites may also be biologically active. nih.govnih.gov These hypotheses are largely based on the recognition that some of sulbutiamine's effects are not fully explained by an increase in thiamine alone. researchgate.netresearchgate.net

The central hypothesis revolves around the metabolic processing of sulbutiamine. Sulbutiamine is a disulfide compound formed from two thiamine molecules with open thiazole (B1198619) rings. nih.gov In vivo, it is understood that the disulfide bond is reduced, and the thiazolium rings are closed to form thiamine. nih.gov However, it is theorized that intermediate metabolites, potentially with an open-ring structure, may exist and exert their own pharmacological effects before being converted to thiamine. researchgate.net

Research into other lipophilic thiamine derivatives, such as the thioester benfotiamine (B1667992), has also fueled this speculation. Studies on these related compounds suggest that their pleiotropic effects may be linked to "hitherto unidentified open thiazole ring derivatives." researchgate.net These potential metabolites could have distinct mechanisms of action independent of the known coenzyme functions of thiamine diphosphate (B83284) (ThDP). researchgate.net

Detailed Research Findings

Direct experimental evidence identifying and isolating these hypothetical active metabolites of sulbutiamine is limited. The parent compound, sulbutiamine, is not detected in the blood after administration, indicating a very rapid transformation. nih.govresearchgate.net The primary identified metabolites are the well-known thiamine and its phosphorylated forms.

The table below summarizes the known and hypothesized metabolites of sulbutiamine, forming the basis of the current therapeutic framework.

| Metabolite Category | Compound Name | Status | Proposed Role |

| Known Metabolites | Thiamine | Identified | Precursor to active coenzymes |

| Thiamine Monophosphate (ThMP) | Identified | Phosphorylated derivative | |

| Thiamine Diphosphate (ThDP) | Identified | Active coenzyme in metabolism | |

| Thiamine Triphosphate (ThTP) | Identified | Non-coenzyme role in nervous tissue | |

| Hypothesized Metabolites | Open Thiazole Ring Derivatives | Unidentified | Potentially pharmacologically active intermediates |

| Thiamine Disulfide | Hypothesized | Product of sulbutiamine hydrolysis |

While quantitative data on unidentified metabolites is not available, studies comparing sulbutiamine to other thiamine derivatives provide some insight. For instance, sulbutiamine has been shown to be more effective than benfotiamine at increasing thiamine phosphate levels in the brain. nih.gov This suggests that the specific disulfide structure of sulbutiamine may lead to a different metabolic pathway or tissue distribution of its derivatives compared to thioester-based thiamine prodrugs.

The table below outlines the core hypotheses regarding these unidentified active metabolites.

| Hypothesis Number | Description of Hypothesis | Supporting Rationale |

| 1 | Direct Pharmacological Activity of Open-Ring Thiol Intermediates: The open-ring thiol form of thiamine, a transient metabolite of sulbutiamine, may be pharmacologically active itself. | The chemistry of the open thiol ring is not fully explored, but it is theorized that it could interact with proteins via disulfide bonds with cysteine residues, potentially leading to post-translational protein regulation. researchgate.net |

| 2 | Unique Effects of Thiamine Disulfide: The immediate product of sulbutiamine hydrolysis, thiamine disulfide, may have its own biological effects before being reduced to thiamine. | Some of sulbutiamine's observed effects, such as its anti-asthenic properties, have not been reported with thiamine administration alone, suggesting a role for its unique derivatives. researchgate.netpatsnap.com |

| 3 | Coenzyme-Independent Mechanisms: The antioxidant and anti-inflammatory properties observed with some thiamine prodrugs may be mediated by mechanisms that are independent of the coenzyme function of ThDP. | This suggests that the derivatives themselves, prior to becoming coenzymes, may have direct signaling or protective effects. researchgate.net |

Advanced Analytical Methodologies for Sulbutiamine Research

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a cornerstone in sulbutiamine research, offering robust solutions for quantification, stability studies, and the analysis of its metabolites. Its versatility is demonstrated through different detection modes and sample preparation techniques.

Fluorescence detection in HPLC is particularly valuable for analyzing sulbutiamine and its related thiamine (B1217682) disulfides in complex biological matrices like human plasma, owing to its high sensitivity. A direct HPLC procedure has been developed for the simultaneous determination of sulbutiamine and other thiamine disulfides in human plasma. This method incorporates an automated solid-phase extraction (SPE) using octadecylsilyl (C18) cartridges for sample preparation. Chromatographic separation is achieved on an RP Select B column, employing gradient elution with methanol (B129727) and phosphate (B84403) buffer. Detection relies on the fluorescence of the resulting thiochromes, which are formed through two on-line post-column reactors. The optimization of these post-column reaction parameters is critical for method performance. This approach has demonstrated high selectivity for thiamine disulfide derivatives, achieving quantification limits as low as 5 ng/mL in human plasma. The method exhibits linearity in the range of 5–200 ng/mL, with validated precision and accuracy confirmed by within-day and between-day assays, underscoring its reliability. wikipedia.orginvivochem.comthegoodscentscompany.com

Another application involves the determination of thiamine and its phosphate esters (such as thiamine pyrophosphate) in cell culture models, utilizing ion-paired reversed-phase HPLC with fluorescence detection. In this context, thiamine is oxidized to thiochrome (B1210408) using post-column derivatization with potassium ferricyanide, which is then detected fluorimetrically. thegoodscentscompany.comwikipedia.org Fluorescence detectors are noted for their superior sensitivity, often being 10 to 1000 times more sensitive than UV-Vis detectors, though their applicability is limited to compounds that are naturally fluorescent or can be derivatized with fluorophores. exportersindia.com

Diode Array Detection (DAD) coupled with HPLC is extensively used for the analysis of sulbutiamine's degradation products and for conducting comprehensive stability studies. A validated gradient HPLC-DAD method has been developed to assess sulbutiamine (SUL) stability, demonstrating effective separation without interference from various degradation products. wikipedia.orgwikipedia.orgdsmz.deguidetopharmacology.org

Forced Degradation Study of Sulbutiamine using HPLC-DAD wikipedia.orgwikipedia.orgdsmz.deguidetopharmacology.org

| Stress Condition | Sulbutiamine Stability | Degradation Products | Detection Wavelength | Column Type |

| Hydrolysis (acidic, alkaline) | Labile | Yes (e.g., under strong base) | 254 nm | ZORBAX Eclipse Plus C18 |

| Oxidation | Labile | Yes (e.g., by 30% H2O2) | 254 nm | ZORBAX Eclipse Plus C18 |

| Photolysis | Labile | Yes | 254 nm | ZORBAX Eclipse Plus C18 |

| Dry Heat | Stable | No | 254 nm | ZORBAX Eclipse Plus C18 |

| Neutral Hydrolysis | Stable | No | 254 nm | ZORBAX Eclipse Plus C18 |

This method involved subjecting sulbutiamine to various stress conditions, including hydrolysis (at different pH values), oxidation, photolysis, and dry heat. Results indicated that sulbutiamine is labile to hydrolysis, oxidation, and photolysis, but remains stable under thermal and neutral hydrolytic degradation. wikipedia.orgwikipedia.orgdsmz.deguidetopharmacology.orgverywellhealth.com Successful chromatographic separation of sulbutiamine from all degradation products was achieved on a ZORBAX Eclipse Plus C18 column, utilizing a gradient mobile phase consisting of 50 mM KH2PO4 (pH 3.6 ± 0.2) as solvent A and methanol as solvent B. UV detection was performed at 254 nm using a DAD. wikipedia.orgwikipedia.orgdsmz.deguidetopharmacology.org The method's reliability was rigorously assessed through evaluation of accuracy, precision, specificity, robustness, and ruggedness, adhering to USP guidelines. Linear regression analysis confirmed a strong correlation within the concentration range of 2–40 µg/mL. wikipedia.orgwikipedia.orgdsmz.deguidetopharmacology.org This HPLC-DAD method is recognized as the first stability-indicating method capable of completely resolving all sulbutiamine degradation products from the parent compound. wikipedia.org High-Performance Thin-Layer Chromatography (HPTLC) has also employed densitometric scanning at 254 nm for similar degradation studies of sulbutiamine. verywellhealth.comciteab.comfishersci.se

For sulbutiamine analysis, gradient elution is crucial. A specific gradient HPLC-DAD method utilizes a mobile phase composed of methanol and 50 mM KH2PO4 buffer (pH 3.6 ± 0.2) on a ZORBAX Eclipse Plus C18 column. wikipedia.orgwikipedia.orgdsmz.deguidetopharmacology.org The optimization process involved testing various gradient programs to achieve optimal system suitability testing (SST) parameters and a symmetric sulbutiamine peak. wikipedia.orgdsmz.de

An earlier HPLC method for the determination of thiamine disulfides, including sulbutiamine, in human plasma also employed gradient elution. This method used methanol and 0.01 M phosphate buffer (pH 4.5) as the mobile phase, with an analysis time of 50 minutes. invivochem.comdsmz.deciteab.com Furthermore, in the quantification of sulbutiamine in mammalian cells and cell media, specific gradient conditions were applied, involving programmed changes in the percentage of mobile phase B (methanol) over the chromatographic run. wikipedia.org The use of gradient elution is particularly important in stability-indicating methods to ensure the detection and separation of degradants with diverse chemical compositions. wikipedia.org

Automated Solid-Phase Extraction (SPE) is a highly efficient and widely adopted sample preparation technique in analytical chemistry, particularly for purifying and concentrating target compounds from complex liquid samples prior to chromatographic analysis. wikipedia.orgguidetopharmacology.orgepa.gov This technique offers significant advantages over traditional liquid-liquid extraction, including enhanced selectivity, improved cleanup, reduced solvent consumption, time savings, and the crucial capability for automation. wikipedia.org

In the context of sulbutiamine research, automated SPE on octadecylsilyl (C18) cartridges has been integrated into HPLC procedures for the simultaneous determination of sulbutiamine and other thiamine disulfides in human plasma. wikipedia.orginvivochem.comthegoodscentscompany.com Automated SPE systems are designed to process multiple samples with minimal manual intervention, leading to increased precision, robustness, and reduced operator errors. guidetopharmacology.orgepa.govmonaexim.com A typical SPE process involves four key steps: conditioning the solid phase, sample application, washing to remove impurities, and elution of the analyte(s). wikipedia.orgepa.gov Recent advancements include automated SPE systems that utilize positive pressure, which can process a high throughput of samples (e.g., 24 or 96 samples per day), further diminishing manual effort and enhancing reproducibility compared to vacuum-based systems. monaexim.com

The quantification of sulbutiamine in mammalian cells and cell media is crucial for understanding its cellular uptake, disposition, and its impact on cellular processes, such as cancer cell proliferation. A sensitive reversed-phase HPLC method has been successfully developed for the quantification of both benfotiamine (B1667992) and sulbutiamine in these biological matrices. wikipedia.orgwikipedia.orgwikipedia.orgthegoodscentscompany.com

Quantification Parameters for Sulbutiamine in Cells and Cell Media wikipedia.orgwikipedia.orgwikipedia.orgthegoodscentscompany.com

| Parameter | Value (Sulbutiamine) |

| Linear Range | 500–30000 nM |

| Precision (RSD) | Within 15% |

| Accuracy (RE) | Within 15% |

| Internal Standard | Benfotiamine (and vice versa) |

| Application | Uptake and disposition studies |

This method adheres to U.S. FDA guidelines for accuracy and precision, with precision typically within 15% relative standard deviation (RSD) and accuracy within 15% relative error (RE). wikipedia.orgwikipedia.orgwikipedia.orgthegoodscentscompany.com Notably, sulbutiamine and benfotiamine were effectively used as internal standards for each other to ensure high reproducibility. wikipedia.orgwikipedia.orgwikipedia.orgthegoodscentscompany.com This analytical approach has been successfully applied to investigate the uptake and disposition of these compounds between mammalian cells and their growth media. wikipedia.orgwikipedia.orgwikipedia.orgthegoodscentscompany.com Furthermore, HPLC analysis has revealed that sulbutiamine significantly increases intracellular concentrations of thiamine and thiamine pyrophosphate (TPP) in in vitro settings. wikipedia.org A separate ion-paired reversed-phase HPLC method with fluorescence detection has been established for thiamine and its phosphate esters (including TPP) in cell culture models, demonstrating linearity from 1.0 to 4000 nM in both cells and media. wikipedia.org

Spectrophotometric Approaches

Spectrophotometric methods offer alternative, often simpler, approaches for the determination of sulbutiamine, particularly for quality control and stability assessment in pharmaceutical preparations.

Five distinct, sensitive, selective, and precise stability-indicating spectrophotometric methods have been developed and validated for the determination of sulbutiamine (SUL) in the presence of its alkali-induced degradation product (DEG). fishersci.cacenmed.com These methods are designed to overcome potential interferences from degradation products, which is crucial given sulbutiamine's susceptibility to alkali stress conditions. cenmed.com

Summary of Spectrophotometric Methods for Sulbutiamine fishersci.cacenmed.com

| Method Type | Principle | Determination Wavelength/Range | Linearity Range (Sulbutiamine) |

| Differential Dual Wavelength (D1DWL) | First derivative spectra, difference between two points with equal amplitudes of DEG (DEG acts as zero contribution) | Not specified for SUL, based on DEG | 5.00 - 50.00 µg/mL |

| Second Derivative Spectrophotometry (D2) | Measuring SUL at its zero-crossing point of DEG | 300.0 nm | 5.00 - 50.00 µg/mL |

| Second Derivative of the Ratio Spectra (DD2) | Measuring peak amplitude of SUL in ratio spectra | 301.0 nm | 5.00 - 50.00 µg/mL |

| Ratio Difference Spectrophotometry (RD) | Difference between amplitudes of absorbance ratio spectra | 237.2 and 274.0 nm | 5.00 - 50.00 µg/mL |

| Ratio Subtraction Method (RSM) | Extraction of zero-order spectra of pure SUL from mixtures | At SUL's maxima | 5.00 - 50.00 µg/mL |

These methods demonstrate good percentage recoveries, for instance, 100.58 ± 0.98 for Method A (D1DWL). fishersci.cacenmed.com

In addition to these derivative and ratio-based methods, a kinetic spectrophotometric method has been developed for sulbutiamine determination. This method leverages the catalytic effect of sulbutiamine on the reaction between sodium azide (B81097) and iodine in an aqueous solution. invivochem.comthegoodscentscompany.comdsmz.deciteab.com The quantification of sulbutiamine is achieved by measuring the decrease in the absorbance of iodine at 348 nm using a fixed-time method. invivochem.comthegoodscentscompany.comdsmz.deciteab.com This kinetic approach allows for the determination of sulbutiamine concentrations ranging from 0.5 to 20 µg/mL, with a detection limit of 0.2 µg/mL and a relative standard deviation of 1.05% for a 4 µg/mL concentration. invivochem.comthegoodscentscompany.com This procedure has been successfully applied to analyze sulbutiamine in both pharmaceutical preparations and human serum. thegoodscentscompany.com

Future Directions in Sulbutiamine Pharmacodynamics Research

Elucidation of Specific Pharmacological Effects Beyond Thiamine (B1217682) Concentration Increase

While sulbutiamine is known to increase thiamine and its phosphate (B84403) esters in the brain, research indicates its effects extend beyond this primary function. nih.govpatsnap.com Studies suggest that sulbutiamine modulates glutamatergic and dopaminergic cortical transmission, influencing the turnover of both receptors and neurotransmitters. nih.govpatsnap.comresearchgate.net It has been shown to increase the release of dopamine (B1211576) and glutamate (B1630785), neurotransmitters crucial for cognitive function, mood regulation, reward, motivation, and learning and memory. patsnap.com Furthermore, sulbutiamine may enhance cholinergic function by upregulating high-affinity choline (B1196258) transporters, thereby facilitating acetylcholine (B1216132) synthesis, which is essential for memory and learning. patsnap.com Its antioxidant properties, attributed to its thiol content, suggest a role in regulating cellular redox status and upregulating glutathione (B108866) (GSH), potentially preventing oxidative stress in brain cells. nih.govpatsnap.com Future research should focus on precisely delineating these specific pharmacological effects and their downstream molecular pathways, independent of, or in addition to, its role in thiamine delivery. nih.gov

Advanced Brain Imaging and Neurochemical Profiling to Confirm In Vivo Presence of Sulbutiamine and Its Metabolites

A critical direction for future research involves confirming the in vivo presence of sulbutiamine and its metabolites in the brain using advanced analytical methods. nih.gov Although sulbutiamine is designed to cross the blood-brain barrier effectively, genuine sulbutiamine has not been consistently detected in the blood after oral or intravenous administration, suggesting rapid transformation. nih.govresearchgate.net Modern mass spectrometry-based analytical methods are essential to investigate whether sulbutiamine or its metabolite, thiamine disulfide, can be found in the brain. nih.gov Neurochemical profiling, combined with advanced brain imaging techniques, could provide direct evidence of its distribution and metabolic fate within specific brain regions, correlating these findings with observed behavioral and cognitive effects. nih.govmdpi.com

Comparative Studies with Other Thiamine Analogs (e.g., Thiamine, Benfotiamine) to Delineate Unique Mechanisms in vitro and in vivo

To fully understand sulbutiamine's unique pharmacological profile, comparative studies with other thiamine analogs like thiamine and benfotiamine (B1667992) are crucial. nih.govwebmd.com Such studies, conducted both in vitro and in vivo, would help determine if sulbutiamine primarily acts via thiamine/thiamine phosphate derivatives or if it possesses more specific, independent pharmacological effects. nih.gov For instance, while sulbutiamine has been shown to increase intracellular thiamine concentrations more effectively than thiamine in cultured neuroblastoma cells, and to increase thiamine derivatives in the brain, benfotiamine's effects on brain thiamine levels are less significant. nih.govuliege.bed-nb.info Differentiating the mechanisms by which these lipophilic thiamine mimetics exert their effects, particularly concerning their impact on thiamine diphosphate (B83284) (ThDP) levels and other cellular processes, is a key area for future investigation. uliege.beresearchgate.net

Here's a table summarizing some comparative observations:

| Compound | Lipophilicity | Blood-Brain Barrier Permeability | Effect on Brain Thiamine Levels | Primary Mechanism (Known) |

| Thiamine | Low | Limited | Modest | Cofactor for metabolic enzymes |

| Benfotiamine | High | Limited (indirect) | Less significant in brain | Dephosphorylation to S-benzoylthiamine, then thiamine |

| Sulbutiamine | High | Enhanced | Significant increase | Metabolized to thiamine; modulates neurotransmitters |

Deeper Investigation into the Neural Mechanisms Underlying Arousal Promotion